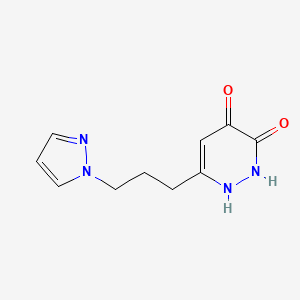
6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound that features both pyrazole and pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable pyrazole derivative with a pyridazine precursor under controlled conditions. For example, the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with 3,4-dioxo-1,2-dihydropyridazine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity or other properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Pyrazol-1-yl)-6-hydrazinylpyridazine: Known for its biological activity and used as a precursor for other bioactive compounds.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits various biological activities, including antibacterial and antifungal properties.
Uniqueness
6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione is unique due to its specific combination of pyrazole and pyridazine rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C10H12N4O2 |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
6-(3-pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C10H12N4O2/c15-9-7-8(12-13-10(9)16)3-1-5-14-6-2-4-11-14/h2,4,6-7H,1,3,5H2,(H,12,15)(H,13,16) |
InChI-Schlüssel |
VQSRMAHYHDSWTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCCC2=CC(=O)C(=O)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















